N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide
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Overview
Description
N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a cyclohexylcarbamoyl group attached to an amino-substituted phenyl ring, which is further connected to an acetamide moiety
Mechanism of Action
Target of Action
The primary target of N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide is the Monoamine Oxidase (MAO) enzyme . This enzyme plays a crucial role in the metabolism of monoamines, which are neurotransmitters that include serotonin, dopamine, and norepinephrine. By inhibiting MAO, this compound can affect the levels of these neurotransmitters in the brain.
Mode of Action
This compound interacts with its target, the MAO enzyme, by binding to its active site . This binding inhibits the enzyme’s activity, preventing it from metabolizing monoamines. As a result, the levels of these neurotransmitters in the brain can increase, potentially affecting mood and behavior.
Biochemical Pathways
The inhibition of MAO by this compound affects the monoaminergic system, which includes several biochemical pathways. These pathways involve the synthesis, release, reuptake, and degradation of monoamines . The downstream effects of this action can include changes in mood, cognition, and behavior, although the specific effects can vary depending on the individual and the context.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of MAO and the resulting increase in monoamine levels . These effects can lead to changes in neuronal signaling and potentially affect various physiological functions, including mood, cognition, and behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide can be achieved through several methods. One common approach involves the reaction of 3-aminoacetophenone with cyclohexyl isocyanate under controlled conditions. The reaction typically proceeds in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Another method involves the direct acylation of 3-aminophenylacetamide with cyclohexyl isocyanate. This reaction can be carried out under mild conditions, often at room temperature, and yields the target compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetic acid, while reduction could produce N-{3-[(cyclohexylcarbamoyl)amino]phenylethylamine}.
Scientific Research Applications
N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide can be compared with other similar compounds, such as:
N-phenylacetamide: Lacks the cyclohexylcarbamoyl group, resulting in different chemical and biological properties.
N-cyclohexylacetamide: Lacks the amino-substituted phenyl ring, leading to distinct reactivity and applications.
N-{3-[(methylcarbamoyl)amino]phenyl}acetamide: Contains a methyl group instead of a cyclohexyl group, affecting its steric and electronic properties.
Properties
IUPAC Name |
N-[3-(cyclohexylcarbamoylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11(19)16-13-8-5-9-14(10-13)18-15(20)17-12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7H2,1H3,(H,16,19)(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDKURFLDOLQHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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